Synthetic Yield Comparison: Methyl 5-Chloropyrazine-2-Carboxylate from 5-Chloropyrazine-2-Carboxylic Acid
Methyl 5-chloropyrazine-2-carboxylate can be synthesized from 5-chloropyrazine-2-carboxylic acid via reaction with trimethylsilyldiazomethane in diethyl ether and methanol, achieving a near-quantitative 101% yield . This represents an efficient esterification method that produces material of >95% purity by NMR analysis, suitable for use in subsequent synthetic steps without additional purification .
| Evidence Dimension | Synthetic yield from 5-chloropyrazine-2-carboxylic acid |
|---|---|
| Target Compound Data | 101% yield (3.53 g, 20.5 mmol) as tan solid; >95% pure by NMR |
| Comparator Or Baseline | Alternative route via methyl 5-hydroxypyrazine-2-carboxylate precursor: 81% yield |
| Quantified Difference | 20 percentage point absolute yield advantage; no purification required for the 101% yield route |
| Conditions | Route 1: trimethylsilyldiazomethane, diethyl ether/methanol, 30 min, RT. Route 2: POCl3, DMF catalyst, reflux 2h under N2, followed by aqueous workup and extraction |
Why This Matters
Higher yield and elimination of a purification step reduce cost, time, and material loss, making this compound more economical for large-scale pharmaceutical intermediate procurement.
